- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationOrganometallics, 2005, 24(20), 4824-4831,
Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)
97-69-8 structure
(2S)-2-acetamidopropanoic acid Properties
Names and Identifiers
-
- N-Acetyl-L-alanine
- N-ALPHA-ACETYL-L-ALANINE
- N-ACETYL-L-A-ALANINE
- N-ACETYL-L-ALA
- H-ACETYL-ALA-OH
- ACETYL-L-ALANINE
- AC-ALA-OH
- AC-ALANINE
- 2-Acetylaminopropionic acid
- N-Acetyl-DL-alanine
- 2-Acetamidopropanoic acid
- N-ACETYLALANINE
- Acetylalanine
- N-Acetyl-S-alanine
- 2-Acetamidopropionic acid
- L-N-Acetylalanine
- (2S)-2-acetamidopropanoic acid
- Alanine, N-acetyl-
- L-Alanine, N-acetyl-
- N-Acetyl-L-alpha-alanine
- (S)-2-acetamidopropanoic acid
- 26C4VY6Z0M
- (S)-2-Acetamidopropionic Acid
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- (S)-2-(acetylamino)propanoic acid
- Sudismase
- Sudismase [INN]
- Alanine, N-acetyl-, L-
- L-Alanine, N-acetyl- (9CI)
- Ala
- Alanine, N-acetyl-, L- (6CI, 8CI)
- L
- N-Acetyl-L-alanine (ACI)
- (S)-(-)-N-Acetylalanine
- (S)-N-Acetylalanine
- Acetyl-L-alanine
- N-Acetyl-(S)-alanine
- NSC 186892
- 97-69-8
- EN300-862647
- MFCD00063132
- 110294-55-8
- SCHEMBL330009
- DTXSID50861704
- AM81475
- CH3CONHCH(CH3)COOH
- (S)-2-Acetylamino-propionic acid
- s-(-)-n-acetylalanine
- FD21035
- Q27093502
- N-Acetyl-L-alanine, ~99%
- s3094
- CHEMBL1231115
- OZ9YA0932I
- DB02518
- AKOS010366966
- AS-19296
- CS-W004066
- N-Acetyl-L-.alpha.-alanine
- CHEBI:40992
- Z98655371
- UNII-26C4VY6Z0M
- UNII-OZ9YA0932I
- NS00015172
- (2S)-2-(Acetylamino)propanoic acid
- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
- n-acetyl alanine
- AYA
- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
- NSC-186892
- AC-19165
- HY-W004066
- AKOS015837738
- EINECS 202-602-0
- M03026
- Ac-Ala-OH,98%
- DTXCID201333814
- N-Acetyl-L-I+--alanine
- NN-acetylalanine
- 2-Acetamidopropionate
- 2-Penten-4-yne; Propenylacetylene;
- (S)-2-(Acetylamino)propanoate
- N-Acetyl-L-a-alanine
- +Expand
-
- MFCD00063132
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
- [C@H](C)(C(=O)O)NC(=O)C
- 1722932
Computed Properties
- 131.05800
- 2
- 3
- 2
- 131.058
- 9
- 132
- 0
- 0
- 1
- 0
- 0
- 1
- -0.9
- 2
- 0
- 66.4
Experimental Properties
- -0.01350
- 66.40000
- 369.7℃ at 760 mmHg
- 125-126°C
- 0.0±1.8 mmHg at 25°C
- 177.4±23.2 °C
- 2440
- Not available
- Not available
- 1.1700
(2S)-2-acetamidopropanoic acid Security Information
- 3
- S26; S36
- I; II; III
- R36/37/38
- Xi
- NONH for all modes of transport
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- P264+P280+P305+P351+P338+P337+P313
- 2-8°C
- 36/37/38-36
- warning
(2S)-2-acetamidopropanoic acid Customs Data
- 2924199090
-
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-2-acetamidopropanoic acid Price
(2S)-2-acetamidopropanoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
Reference
- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacerTetrahedron: Asymmetry, 2012, 23(10), 754-763,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Reference
- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsChina, 1992, 22(2), 257-64,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Reference
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Reference
- Preparation and purification method of amino acid and derivative, China, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
Reference
- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsChirality, 2005, 43(4), 771-8,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
Reference
- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activityBioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
Reference
- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational StudyChemistry - An Asian Journal, 2016, 11(22), 3188-3195,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
Reference
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsTetrahedron, 1987, 43(4), 771-8,
Synthetic Circuit 15
Reaction Conditions
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Reference
- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl SiteJournal of the American Chemical Society, 2016, 138(48), 15587-15595,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt
Reference
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymersPolymer Chemistry, 2022, 13(41), 5905-5911,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Reference
- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?Journal of Molecular Catalysis, 1989, 52(2),,
Synthetic Circuit 19
Reaction Conditions
Reference
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsTetrahedron, 1987, 43(4), 771-8,
Synthetic Circuit 20
Reaction Conditions
Reference
- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micellesJournal of Organic Chemistry, 1989, 54(13), 3218-21,
(2S)-2-acetamidopropanoic acid Raw materials
- (S)-Methyl 2-aminopropanoate
- N-Acetyl-DL-alanine
- Alanine, N-acetyl-, phenylmethyl ester
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium
- L-Alanine, phenylmethyl ester
- Ac-D-Ala-OH
- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- Methyl 2-acetamidopropanoate
- D-Alanine
- methyl 2-acetamidoprop-2-enoate
- Acetyl-L-alanine methyl ester
- 2-Acetylaminopropionic acid ethyl ester
- 2-Acetamidoacrylic acid
- L-Alanine
- Acetamide
(2S)-2-acetamidopropanoic acid Preparation Products
(2S)-2-acetamidopropanoic acid Suppliers
Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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(CAS:97-69-8)
YANG CAI YUN
13476235517
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Hubei Wande Chemical Co.,Ltd.
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(CAS:97-69-8)
CHEN DAN DAN
15827180502
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J&K Scientific
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(CAS:97-69-8)
ZHAI XIAN SHENG
18210857532
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:97-69-8)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:97-69-8)
JI ZHI SHI JI
18117592386
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:97-69-8)
TANG SI LEI
15026964105
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(2S)-2-acetamidopropanoic acid Related Literature
-
1. Index pages
-
Bijayalaxmi Jena,S. Sundar Manoharan Chem. Commun. 2009 4426
-
3. Aqueous solutions containing amino acids and peptides. Part 11.—Enthalpy of dilution of single and binary solute solutions of N-acetylglycine amide, N-acetyl-L-alanine amide, N-acetyl-L-valine amide and N-acetyl-L-leucine amide at 298.15 KG. Michael Blackburn,Terence H. Lilley,Elizabeth Walmsley J. Chem. Soc. Faraday Trans. 1 1980 76 915
-
4. Two-photon absorption and photoluminescence of europium based emissive probes for bioactive systemsLars-Olof P?lsson,Robert Pal,Benjamin S. Murray,David Parker,Andrew Beeby Dalton Trans. 2007 5726
-
D. E. Remy,R. E. Whitfield,H. L. Needles Chem. Commun. (London) 1967 681
-
Elizabeth J. New,David Parker,Robert D. Peacock Dalton Trans. 2009 672
-
7. Two-photon absorption and photoluminescence of europium based emissive probes for bioactive systemsLars-Olof P?lsson,Robert Pal,Benjamin S. Murray,David Parker,Andrew Beeby Dalton Trans. 2007 5726
-
D. E. Remy,R. E. Whitfield,H. L. Needles Chem. Commun. (London) 1967 681
-
Manoj Kumar Pandey,Yusuke Nishiyama Phys. Chem. Chem. Phys. 2018 20 25849
-
Tian-Qi Lu,Jia-Jia Yin,Cheng Chen,Hai-Yan Shi,Jun Zheng,Zhengjie Liu,Xiaolong Fang,Xiu-Ying Zheng CrystEngComm 2021 23 6923
-
Karen Ochoa Lara,Carolina Godoy-Alcántar,Alexey V. Eliseev,Anatoly K. Yatsimirsky Org. Biomol. Chem. 2004 2 1712
97-69-8 ((2S)-2-acetamidopropanoic acid) Related Products
- 1115-69-1(2-Acetamidopropanoic acid)
- 19436-52-3(N-Acetyl-D-alanine)
- 5893-10-7(2-Formamidopropanoic acid)
- 926-77-2(2-(2-Aminoacetamido)propanoic acid)
- 3695-73-6(Glycyl-L-alanine)
- 10512-86-4(N-Formyl-L-alanine)
- 97-14-3(2-Acetamido-3-hydroxypropanoic acid)
- 16354-58-8((S)-2-Acetamido-3-hydroxypropanoic acid)
- 691-81-6(D-Alanine, glycyl-)
- 2325-50-0(Glycyl-DL-alanine)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid
99%
500g
188.0